1-Methyl-6-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]pyrrolo[2,3-c]pyridin-7-one
Description
1-Methyl-6-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]pyrrolo[2,3-c]pyridin-7-one is a synthetic organic compound that has attracted significant interest in the scientific community
Properties
IUPAC Name |
1-methyl-6-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c1-21-6-4-10-5-7-22(14(23)13(10)21)8-11-2-3-12(20-19-11)24-9-15(16,17)18/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAWDLDJQSLRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CC3=NN=C(C=C3)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]pyrrolo[2,3-c]pyridin-7-one typically involves multiple steps. A common synthetic route might include:
Formation of the pyridazin-3-yl group.
Introduction of the 2,2,2-trifluoroethoxy group.
Coupling of the pyridazin-3-yl group with a pyrrolo[2,3-c]pyridine scaffold.
Reaction conditions could include the use of organic solvents like dichloromethane, catalysts such as palladium on carbon, and reagents including trifluoroethanol and methylating agents.
Industrial Production Methods
Industrial production may employ continuous flow chemistry for scaling up the synthetic routes. Optimizing reaction conditions to enhance yield and purity while minimizing by-products and waste would be crucial. Utilizing automated systems and high-throughput screening could also help in fine-tuning the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various reactions, including:
Oxidation: : Formation of oxidized derivatives under the influence of oxidizing agents.
Reduction: : Using reducing agents to modify specific functional groups.
Substitution: : Reacting with nucleophiles or electrophiles to replace certain groups on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, alcohols.
Major Products Formed
The major products formed would depend on the specific reagents and conditions used, potentially leading to a variety of derivatives that can be further utilized or modified for research purposes.
Scientific Research Applications
1-Methyl-6-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]pyrrolo[2,3-c]pyridin-7-one has diverse scientific research applications:
Chemistry: : Utilized in synthesis and study of novel organic compounds.
Biology: : Serves as a probe for studying biological processes.
Industry: : Could be used as an intermediate in the synthesis of materials or chemicals with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is linked to its interaction with specific molecular targets and pathways. It may bind to particular enzymes or receptors, influencing biochemical pathways involved in disease processes or normal physiological functions.
Comparison with Similar Compounds
Comparing 1-Methyl-6-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]pyrrolo[2,3-c]pyridin-7-one with similar compounds reveals its unique features:
Similar Compounds: : Pyridazine derivatives, pyrrolopyridine analogues.
Unique Aspects: : The presence of the trifluoroethoxy group and the specific substitution pattern on the pyrrolo[2,3-c]pyridin-7-one core.
This combination of structural features may confer unique chemical reactivity and biological activity, distinguishing it from other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
